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Cat. No.: B1398621 Get Quote

Introduction: A Key Building Block in Modern
Chemistry
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, identified by the CAS Number 1092461-38-5, is

a highly functionalized aromatic amine.[1][2] Its structure, featuring a trifluoromethyl group, a

chlorine atom, and a fluorine atom ortho to the amine, makes it a valuable and reactive

intermediate in organic synthesis.

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3)

group, is a cornerstone of modern medicinal chemistry. The -CF3 group is known to

significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and

binding affinity to biological targets.[3] As such, aniline derivatives like the one under discussion

serve as critical starting materials for the synthesis of complex active pharmaceutical

ingredients (APIs) and agrochemicals.[3][4]

Molecular and Physicochemical Profile
Understanding the fundamental properties of a chemical is paramount for its effective

application in synthesis and process development.

Chemical Structure and Identifiers
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The unique substitution pattern on the aniline ring dictates the chemical reactivity and physical

properties of the molecule.

Caption: 2D Structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline.

Physicochemical Data
While extensive experimental data for 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is not

widely published, the properties of the closely related analogue, 3-Chloro-2-

(trifluoromethyl)aniline (CAS 432-21-3), provide a useful reference point. The additional fluorine

atom in the target molecule will influence properties such as boiling point, density, and polarity.

Property
Value (for analogue: 3-
Chloro-2-
(trifluoromethyl)aniline)

Reference

CAS Number 432-21-3 [3][5][6][7]

Molecular Formula C₇H₅ClF₃N [3][5][6]

Molecular Weight 195.57 g/mol [3][5][6]

Boiling Point ~238.2 °C at 760 mmHg [3][5]

Density ~1.4 g/cm³ [3][5]

LogP (Octanol/Water) 3.43 [5]

Flash Point 97.9 °C [3][5]

Synthesis and Chemical Reactivity
A Plausible Synthetic Pathway
Trifluoromethylated anilines are typically synthesized via the nitration of a corresponding

trifluoromethyl-substituted benzene derivative, followed by the chemical reduction of the nitro

group.[4] A logical and industrially viable route to 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
would likely start from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

The process involves two key transformations:
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Regioselective Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. The

directing effects of the existing substituents (Cl, F, CF₃) are critical for achieving the desired

isomer.

Reduction of the Nitro Group: Conversion of the nitro group to an amine (-NH₂) using

standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene Nitration
(HNO₃ / H₂SO₄) 2-Chloro-1-fluoro-5-nitro-3-(trifluoromethyl)benzene Reduction

(e.g., H₂, Pd/C or Fe/HCl) 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target aniline derivative.

This approach is cost-effective and utilizes common industrial reagents. The primary challenge

lies in controlling the regioselectivity of the nitration step to maximize the yield of the desired 2-

nitro intermediate.

Key Chemical Reactions
The amine functionality of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a reactive handle

for numerous organic transformations, making it a versatile building block. Common reactions

include:

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile

intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -Br) via

Sandmeyer-type reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions (e.g.,

Buchwald-Hartwig amination) to form more complex molecular architectures.
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Applications in Drug Discovery and Development
The primary industrial application of this compound is as an intermediate in the synthesis of

high-value molecules, particularly for the pharmaceutical and agrochemical sectors.[3][4]

The presence of three distinct halogen-based substituents (-Cl, -F, -CF₃) provides a unique

electronic and steric profile. The trifluoromethyl group, in particular, is a bioisostere for other

groups and is prized for its ability to:

Increase Metabolic Stability: The high strength of the C-F bond resists metabolic cleavage by

cytochrome P450 enzymes, often prolonging the half-life of a drug.

Enhance Lipophilicity: The -CF₃ group increases the molecule's affinity for lipid

environments, which can improve its ability to cross biological membranes and enhance oral

bioavailability.

Modulate pKa: The electron-withdrawing nature of the group can alter the basicity of the

aniline nitrogen, influencing the ionization state of the molecule at physiological pH and

affecting its interaction with protein targets.

Derivatives synthesized from this aniline have been explored in the development of kinase

inhibitors for oncology and as scaffolds for other therapeutic areas.

Analytical and Quality Control Workflow
Ensuring the purity and identity of a key starting material is a non-negotiable aspect of

pharmaceutical development. A robust analytical workflow is essential for quality control.

Recommended Analytical Techniques
A multi-faceted approach is required to fully characterize 3-Chloro-2-fluoro-6-
(trifluoromethyl)aniline.
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Technique Purpose Key Parameters to Monitor

HPLC (UV)

Purity assessment and

quantification of related

substance impurities.

Peak purity, area percentage

of impurities, retention time

relative to a reference

standard.

GC-MS

Identification of volatile

impurities and confirmation of

molecular weight.

Analysis of residual solvents,

starting materials, and volatile

by-products. Mass spectrum

confirmation.

¹H and ¹⁹F NMR
Definitive structural

confirmation and identification.

Chemical shifts, coupling

constants, and integration

consistent with the assigned

structure.

FTIR Functional group identification.

Presence of characteristic N-H

and C-F stretching

frequencies.

Standard Operating Procedure: HPLC Purity Analysis
The following protocol outlines a general-purpose method for assessing the purity of the aniline

derivative by High-Performance Liquid Chromatography (HPLC).

Objective: To separate the main component from potential process-related impurities and

degradation products.

Methodology:

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of

acetonitrile and water to a concentration of approximately 0.5 mg/mL.[8] Filter the solution

through a 0.45 µm syringe filter prior to injection to remove particulates.[8]

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20

minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Data Analysis: Integrate all peaks and report the area percentage of the main peak as the

purity. Identify and quantify any known or unknown impurities against established

specifications. The use of a modifier like formic acid helps ensure consistent protonation of

the amine and improves peak shape by minimizing interactions with residual silanols on the

column.[8]
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Caption: A typical Quality Control (QC) workflow for a chemical intermediate.

Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is more than just a chemical compound; it is an

enabling tool for innovation in the life sciences. Its carefully arranged functional groups offer a

unique combination of reactivity and property-enhancing characteristics. A thorough

understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is

essential for any scientist looking to leverage its potential in the creation of next-generation

pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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